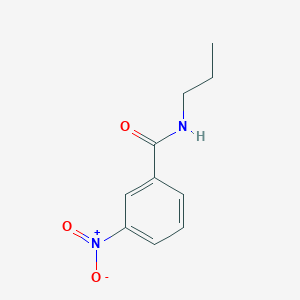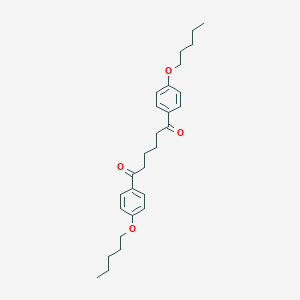
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is a chemical compound with the molecular formula C28H38O4 and a molecular weight of 438.607 . It is known for its unique structure, which includes two pentyloxyphenyl groups attached to a hexanedione backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves several steps. One common method includes the reaction of 1,6-hexanedione with 4-pentyloxyphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy groups, leading to the formation of different substituted derivatives.
Scientific Research Applications
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate specific signaling pathways and enzyme activities .
Comparison with Similar Compounds
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione can be compared with other similar compounds, such as:
1,6-Hexanedione, 1,6-bis[4-(methoxy)phenyl]-: This compound has methoxy groups instead of pentyloxy groups, leading to different chemical and physical properties.
1,6-Hexanedione, 1,6-bis[4-(ethoxy)phenyl]-: The presence of ethoxy groups results in variations in reactivity and applications.
1,6-Hexanedione, 1,6-bis[4-(butoxy)phenyl]-: The butoxy groups confer distinct characteristics compared to the pentyloxy derivative.
Properties
CAS No. |
88167-08-2 |
|---|---|
Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
InChI Key |
MHCBRILOHYOAEO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


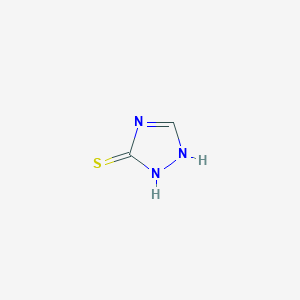
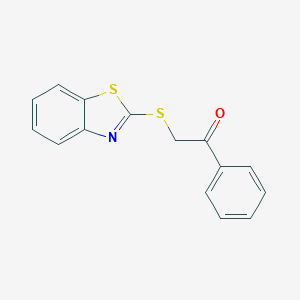
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
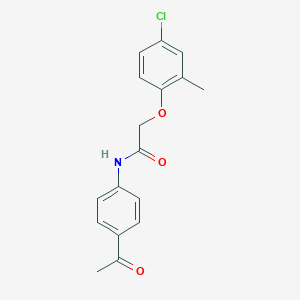

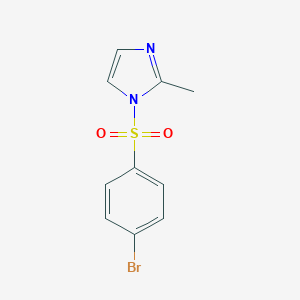
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
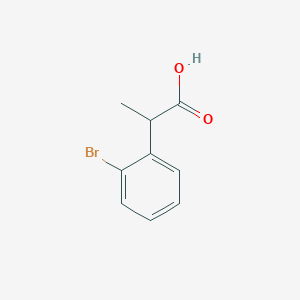
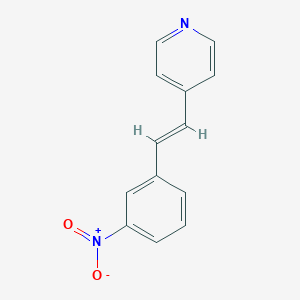

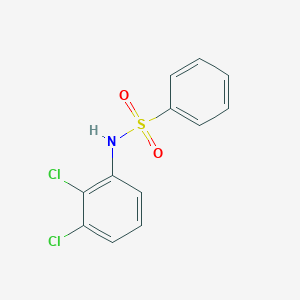

![6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187530.png)
